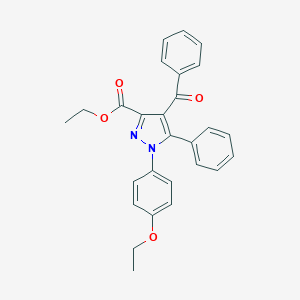
ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate, also known as BEPP, is a pyrazole derivative that has garnered significant attention in the scientific community due to its potential applications in drug discovery and development. BEPP has been found to exhibit promising biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects.
Scientific Research Applications
Ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to exhibit significant biological activities, making it a promising candidate for drug discovery and development. It has been shown to possess anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to exhibit anti-cancer effects, with studies demonstrating its ability to induce apoptosis in cancer cells. ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has also been found to exhibit anti-microbial effects, with studies demonstrating its ability to inhibit the growth of various microorganisms.
Mechanism of Action
The mechanism of action of ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate is not fully understood, but studies suggest that it may act by inhibiting the activity of key enzymes involved in inflammation and cancer progression. Additionally, it has been suggested that ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate may act by inducing apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to exhibit significant biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of microbial growth. Additionally, ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to exhibit low toxicity, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate is its ability to exhibit significant biological activities, making it a promising candidate for drug discovery and development. Additionally, ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate has been found to exhibit low toxicity, making it a safe candidate for use in lab experiments. However, one limitation of ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate is its relatively complex synthesis method, which may limit its widespread use in lab experiments.
Future Directions
There are several potential future directions for research on ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate. One area of focus could be the development of more efficient synthesis methods to increase the availability of ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate for lab experiments and drug development. Additionally, further studies could be conducted to elucidate the mechanism of action of ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate and to identify potential molecular targets for its activity. Finally, clinical trials could be conducted to evaluate the safety and efficacy of ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate as a potential therapeutic agent for various diseases.
Synthesis Methods
Ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate can be synthesized using a variety of methods, including the reaction of 4-ethoxybenzaldehyde with ethyl acetoacetate to form 4-ethoxy-1-(ethoxycarbonyl)-2-propen-1-one, which is then reacted with hydrazine hydrate to form 4-ethoxy-1-(hydrazinocarbonyl)but-3-en-2-one. This intermediate is then reacted with benzoyl chloride and phenylhydrazine to form ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenyl-1H-pyrazole-3-carboxylate.
properties
Molecular Formula |
C27H24N2O4 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
ethyl 4-benzoyl-1-(4-ethoxyphenyl)-5-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C27H24N2O4/c1-3-32-22-17-15-21(16-18-22)29-25(19-11-7-5-8-12-19)23(24(28-29)27(31)33-4-2)26(30)20-13-9-6-10-14-20/h5-18H,3-4H2,1-2H3 |
InChI Key |
RQNRJXQBZICTQE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(=N2)C(=O)OCC)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(C(=N2)C(=O)OCC)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-[(4-chlorophenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292245.png)
![1-[4-[(4-methylphenyl)hydrazinylidene]-5-(phenylcarbamoylamino)pyrazol-3-yl]-3-phenylurea](/img/structure/B292246.png)
![(3E)-3-[(4-ethoxyphenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292251.png)
![(3E)-3-[(3-chlorophenyl)hydrazinylidene]-5-methyl-1H-pyrazolo[1,5-a]pyrimidine-2,7-dione](/img/structure/B292252.png)
![(3Z)-3-[(2-fluorophenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292254.png)
![(3Z)-3-(phenylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292255.png)
![4-[(2Z)-2-(2,9-dioxo-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B292258.png)
![(3Z)-3-[(3-methoxyphenyl)hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292261.png)
![(10Z)-10-[(3-methoxyphenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8-diene-2,11-dione](/img/structure/B292262.png)
![(3Z)-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292263.png)
![(3Z)-3-(1,3-benzodioxol-5-ylhydrazinylidene)-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazoline-2,9-dione](/img/structure/B292264.png)
![4-[(2E)-2-(2-amino-9-oxo-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-3-ylidene)hydrazinyl]benzenesulfonamide](/img/structure/B292265.png)
![(10Z)-11-amino-10-[(4-chlorophenyl)hydrazinylidene]-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),8,11-trien-2-one](/img/structure/B292266.png)
![(3Z)-2-amino-3-[(4-chlorophenyl)hydrazinylidene]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-one](/img/structure/B292267.png)